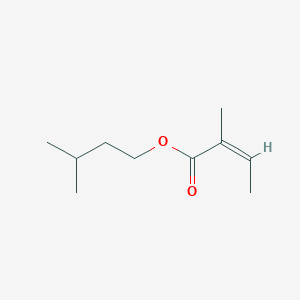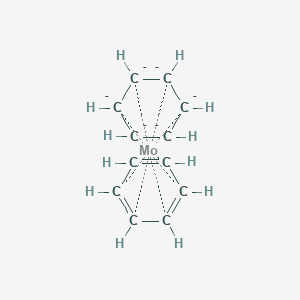![molecular formula C10H19ClO2 B085234 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- CAS No. 13129-60-7](/img/structure/B85234.png)
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-
Descripción general
Descripción
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a molecular formula of C12H21ClO2. In
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is not fully understood. However, it is believed that this compound interacts with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, mood, appetite, and sleep.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has various biochemical and physiological effects on the body. This compound has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized in good yields using simple and readily available starting materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-. One of the main areas of focus is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, chronic pain, and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its interactions with the endocannabinoid system.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, organic synthesis, and material science.
Propiedades
Número CAS |
13129-60-7 |
|---|---|
Nombre del producto |
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- |
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
2-(5-chloropentoxy)oxane |
InChI |
InChI=1S/C10H19ClO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 |
Clave InChI |
WLHOOFDTKPBKIY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCl |
SMILES canónico |
C1CCOC(C1)OCCCCCCl |
Otros números CAS |
13129-60-7 |
Sinónimos |
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

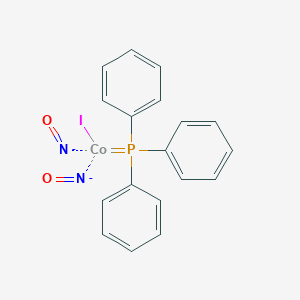
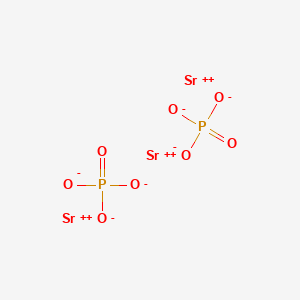
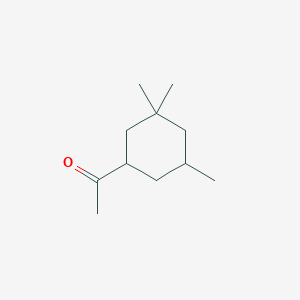
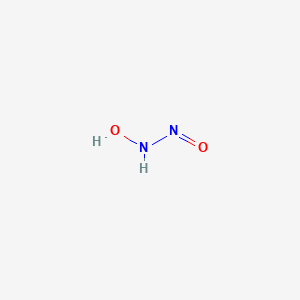
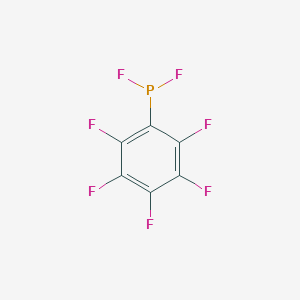
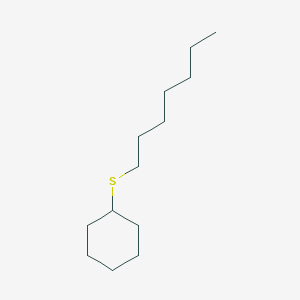
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
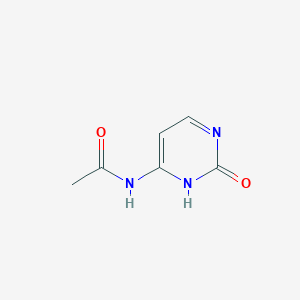

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
